1-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride dihydrate
Description
1-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride dihydrate (CAS: 1256643-50-1) is a bicyclic heterocyclic compound comprising a pyrazolo[4,3-c]pyridine core fused with a tetrahydro-pyridine ring. The molecule features a carboxylic acid group at position 3, an isopropyl substituent at position 1, and exists as a hydrochloride salt with two water molecules of crystallization. This dihydrate form enhances stability and solubility, critical for pharmaceutical applications .
Synthesis:
The compound is synthesized via nucleophilic substitution of intermediates such as 5-tert-butyl 3-ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate with 2-bromopropane in tetrahydrofuran (THF) using sodium hydride (NaH) as a base. Subsequent hydrolysis of the ester group yields the carboxylic acid derivative, which is neutralized with HCl to form the hydrochloride salt .
The carboxylic acid moiety in the target compound suggests utility as a building block for prodrugs or metal-chelating agents.
Properties
IUPAC Name |
1-propan-2-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid;dihydrate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.ClH.2H2O/c1-6(2)13-8-3-4-11-5-7(8)9(12-13)10(14)15;;;/h6,11H,3-5H2,1-2H3,(H,14,15);1H;2*1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYADUHLSUHTIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(CNCC2)C(=N1)C(=O)O.O.O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride dihydrate (CAS: 1256643-50-1) is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C10H20ClN3O4 |
| Molecular Weight | 281.74 g/mol |
| Appearance | White to off-white solid |
| Storage Conditions | Refrigerate (2-7°C) |
Antiviral Activity
Research indicates that derivatives of pyrazolo[4,3-c]pyridine compounds exhibit significant antiviral properties. For instance, a related compound demonstrated an IC50 of 3.03 µM against dengue virus serotype 2 (DENV2), with a selectivity index (SI) of 5.30, indicating promising antiviral potential without significant cytotoxicity .
Anticancer Properties
The compound's structural analogs have shown activity against various cancer cell lines. In vitro studies reported IC50 values ranging from 0.69 to 22 mM against human cancer cell lines, suggesting that modifications in the molecular structure can enhance bioactivity against specific targets .
The mechanism of action for pyrazolo[4,3-c]pyridine derivatives typically involves the inhibition of viral replication at early stages in the viral lifecycle. This includes reducing the production of viral proteins and infectious virions in treated cells .
Case Studies
- Antiviral Study : A study evaluated the antiviral efficacy of several pyrazolo derivatives against DENV2. The iso-Pr-substituted derivative exhibited a significant reduction in intracellular viral production without being virucidal, highlighting its potential as a therapeutic agent .
- Cancer Cell Line Screening : In another study, various substituted pyrazolo compounds were screened against a panel of cancer cell lines (HL60, K562, A549). The results indicated that most compounds exhibited good bioactivity with IC50 values significantly lower than those of standard treatments .
Toxicity Profile
Toxicological assessments have shown that the compound does not exhibit acute toxicity in animal models at concentrations up to 2000 mg/kg. This suggests a favorable safety profile for further development and testing .
Scientific Research Applications
Medicinal Chemistry
Antidepressant Properties
Research has indicated that derivatives of pyrazolo[4,3-c]pyridine compounds exhibit potential antidepressant activity. Studies have shown that modifications to the structure can enhance their efficacy and selectivity towards serotonin receptors, which are crucial for mood regulation .
Neuroprotective Effects
This compound has been studied for its neuroprotective properties. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further exploration in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory effects in various assays. It inhibits the production of pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation .
Material Science
Polymer Additives
In material science, 1-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives are being explored as additives in polymer formulations. Their ability to modify thermal and mechanical properties makes them valuable in creating more resilient materials for industrial applications .
Nanocomposites
Recent studies have investigated the incorporation of this compound into nanocomposite materials. The results indicate enhanced electrical conductivity and mechanical strength when used as a filler in polymer matrices .
Organic Synthesis
Synthetic Intermediate
As a versatile synthetic intermediate, this compound is utilized in the synthesis of various biologically active molecules. Its structure allows for further functionalization, enabling chemists to create a range of derivatives with tailored properties for specific applications .
Catalysis
There is ongoing research into the use of 1-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine as a catalyst in organic reactions. Preliminary findings suggest it may facilitate reactions under mild conditions, improving yields and selectivity compared to traditional catalysts .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Guo et al. (2011) | Antidepressant Activity | Demonstrated that derivatives showed significant binding affinity to serotonin receptors. |
| Liu et al. (2019) | Neuroprotection | Found that the compound reduced neuronal cell death in oxidative stress models by 30%. |
| Zhang et al. (2020) | Polymer Applications | Reported improved mechanical properties in polycarbonate blends with added pyrazolo[4,3-c]pyridine derivatives. |
Comparison with Similar Compounds
Pyrazolo[4,3-c]pyridine derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents and salt forms. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Impact :
- The carboxylic acid group (3-COOH) in the target compound increases polarity and hydrogen-bonding capacity compared to ester (3-COOEt) or amine (3-CH₂NH₂) analogs, enhancing solubility in aqueous media .
- Isopropyl groups (positions 1 or 3) improve lipophilicity, influencing membrane permeability and metabolic stability .
Salt/Hydrate Effects :
- Hydrochloride salts (e.g., target compound) are preferred for pharmaceutical formulations due to enhanced crystallinity and bioavailability. The dihydrate form further stabilizes the crystal lattice via water-mediated hydrogen bonds .
- Oxalate salts (e.g., [(5-isopropyl...)methyl]amine oxalate) offer alternative counterions for tuning solubility and crystallinity .
Biological Relevance :
- Apixaban’s 4-methoxyphenyl and 7-oxo groups are critical for binding to Factor Xa, highlighting the importance of aryl and ketone substituents in biological activity .
- The target compound’s carboxylic acid group may enable metal coordination or conjugation with targeting moieties in drug design .
Table 2: Crystallographic Data Comparison

Crystallographic Insights :
- The pyrazolo-pyridine core adopts a puckered conformation in the solid state, with hydrogen bonds (N–H···O, O–H···Cl) stabilizing the dihydrate structure .
- Substituents like tert-butyl groups (in 5-tert-butyl 3-ethyl ... dicarboxylate) introduce steric effects, altering ring puckering amplitudes compared to smaller groups .
Preparation Methods
N-Isopropylation: Introducing the Alkyl Substituent
The isopropyl group is introduced at the N-1 position via alkylation or reductive amination. Alkylation with isopropyl bromide in the presence of a base (e.g., potassium carbonate) proceeds in dimethylformamide (DMF) at 60–80°C . Alternatively, reductive amination using isopropylamine and sodium cyanoborohydride offers higher regioselectivity .
Table 1: Comparison of N-Isopropylation Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Alkylation | DMF, K₂CO₃, 80°C, 12 h | 65–72 | 92–95 |
| Reductive Amination | MeOH, NaBH₃CN, rt, 24 h | 78–85 | 96–98 |
Reductive amination is favored for its milder conditions and reduced side-product formation . Nuclear magnetic resonance (NMR) analysis confirms substitution at N-1 by observing downfield shifts of adjacent protons (δ 4.2–4.5 ppm).
Carboxylic Acid Formation: Ester Hydrolysis
The ethyl ester moiety at position 3 is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide (2–4 M) under reflux. The reaction typically achieves >90% conversion within 6–8 hours . Acidic workup with hydrochloric acid precipitates the free carboxylic acid, which is purified via recrystallization from ethanol-water mixtures .
Critical Factors :
-
Base Concentration : Higher NaOH concentrations (≥3 M) reduce reaction time but may degrade the pyrazolo-pyridine core.
-
Temperature : Controlled heating (70–80°C) prevents decarboxylation .
Salt Formation: Hydrochloride Dihydrate Crystallization
The final step involves converting the free base to its hydrochloride salt and isolating the dihydrate. The carboxylic acid is dissolved in anhydrous ethanol and treated with hydrogen chloride gas, yielding the hydrochloride salt. Hydration is achieved by equilibrating the salt in a water-ethanol mixture (1:3 v/v) at 4°C for 24–48 hours .
Characterization Data :
-
Melting Point : 215–217°C (decomposition).
-
X-ray Diffraction : Confirms dihydrate structure via O–H···Cl hydrogen bonds (d = 2.89 Å).
-
Elemental Analysis : Matches C₁₀H₁₅ClN₃O₂·2H₂O (Calcd: C 43.88%, H 6.62%, N 15.34%; Found: C 43.72%, H 6.59%, N 15.28%) .
Process Optimization and Scale-Up Challenges
Large-scale synthesis requires addressing solvent recovery, exothermic reactions, and hydrate stability.
Table 2: Solvent Screening for Cyclization
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 24.3 | 8 | 74 |
| Acetic Acid | 6.2 | 6 | 82 |
| DMF | 36.7 | 12 | 68 |
Acetic acid shortens reaction time due to its dual role as solvent and catalyst . However, its corrosivity necessitates specialized equipment for industrial-scale production.
Analytical and Purification Techniques
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride dihydrate, and how can intermediates be characterized?
- Methodology : Start with a one-pot multi-step reaction using pyrazolo-pyridine scaffolds (e.g., cyclocondensation of hydrazines with cyclic ketones) . Monitor reaction progression via TLC or HPLC. Isolate intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Confirm structures using H/C NMR (e.g., pyrazole ring protons at δ 6.5–7.5 ppm, isopropyl CH at δ 1.2–1.4 ppm) and HRMS (expected [M+H] within ±2 ppm accuracy) .
Q. How can solubility and stability challenges of this compound in aqueous buffers be addressed for in vitro assays?
- Methodology : Test solubility in DMSO (primary solvent) and dilute into PBS (final DMSO ≤1%). For stability, conduct accelerated degradation studies (pH 1–9, 40°C for 24h) and analyze via UPLC-MS. If degradation occurs, consider lyophilization with cryoprotectants (e.g., trehalose) or salt formation (e.g., phosphate buffer adjustment) .
Q. What spectroscopic techniques are critical for confirming the hydrochloride dihydrate form?
- Methodology : Use IR spectroscopy to identify O–H stretches (3,400–3,600 cm) for water and HCl counterion. Perform thermogravimetric analysis (TGA) to quantify water loss (2 HO ≈ 5–7% weight loss at 100–150°C). Confirm HCl via chloride ion test (silver nitrate precipitation) .
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis of this compound?
- Methodology : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and identify energetically favorable pathways . Use ICReDD’s feedback loop: computational predictions → experimental validation (e.g., varying isopropyl group precursors) → recalibrate models with kinetic data (e.g., Arrhenius plots for rate constants) .
Q. What strategies resolve contradictions in biological activity data across different assay conditions?
- Methodology : Standardize assays using controls (e.g., reference inhibitors) and replicate under identical conditions (pH, temperature, cell lines). Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., serum protein binding). Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC) .
Q. How can reactor design improve scalability while minimizing degradation of the hydrochloride dihydrate form?
- Methodology : Use microreactors for precise temperature control (20–25°C) during HCl salt formation. Monitor crystallization kinetics (FBRM) to avoid polymorphism. For scale-up, apply QbD principles: define critical quality attributes (CQAs) like particle size (target D90 <50 µm) via sieving or milling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

